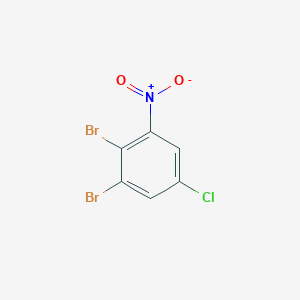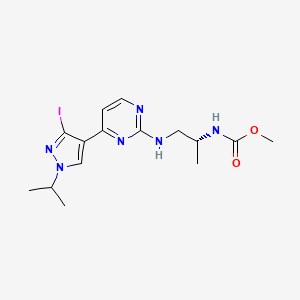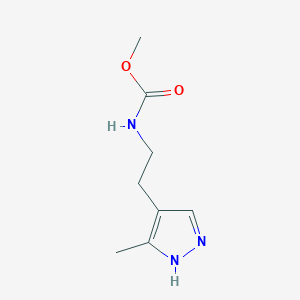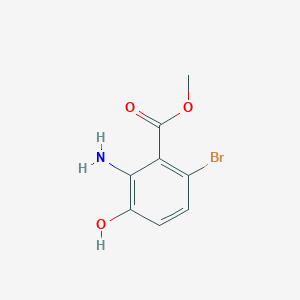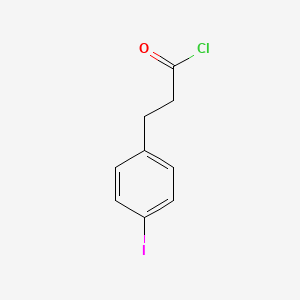
3-(4-Iodophenyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodophenyl)propanoyl chloride is an organic compound with the molecular formula C9H8ClIO. It is a derivative of propanoyl chloride, where the phenyl ring is substituted with an iodine atom at the para position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)propanoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses propanoyl chloride and 4-iodobenzene as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Iodophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters.
Electrophilic Aromatic Substitution: The iodine atom on the phenyl ring can participate in reactions such as halogenation, nitration, and sulfonation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents include halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Major Products Formed
Amides and Esters: Formed from nucleophilic acyl substitution.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution.
Alcohols: Formed from the reduction of the carbonyl group.
科学研究应用
3-(4-Iodophenyl)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-Iodophenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The iodine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the phenyl ring substitution.
4-Iodobenzoic Acid: Contains the same iodine-substituted phenyl ring but with a carboxylic acid group instead of the acyl chloride.
3-(4-Bromophenyl)propanoyl Chloride: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-(4-Iodophenyl)propanoyl chloride is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and selectivity in chemical reactions. The iodine atom’s size and electron-withdrawing properties can affect the compound’s behavior in electrophilic aromatic substitution and nucleophilic acyl substitution reactions.
属性
分子式 |
C9H8ClIO |
|---|---|
分子量 |
294.51 g/mol |
IUPAC 名称 |
3-(4-iodophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8ClIO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2 |
InChI 键 |
BZVVUGKENJGCBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


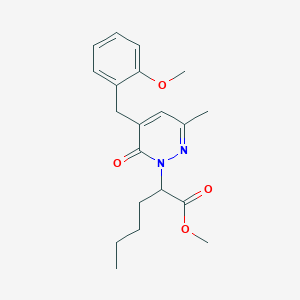
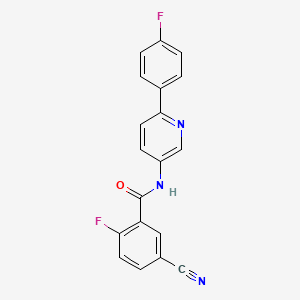
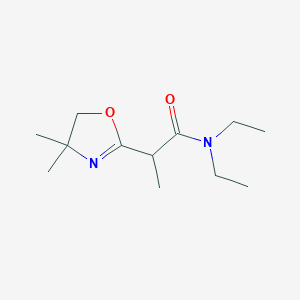
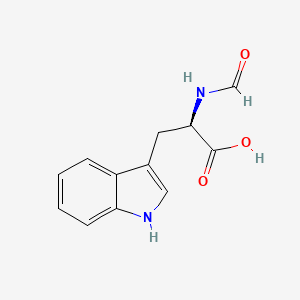

![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
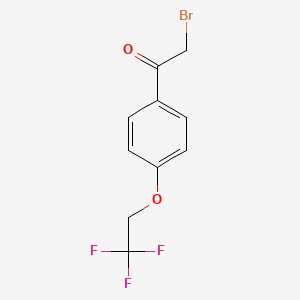
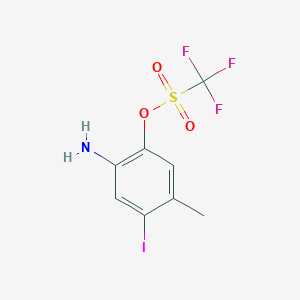
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
